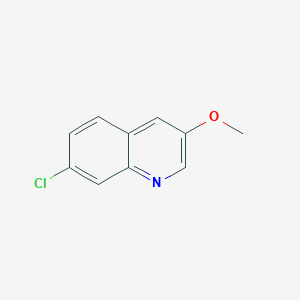

7-Chloro-3-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

7-chloro-3-methoxyquinoline |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 |

InChI Key |

FQEDOJSBSBRDPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloro 3 Methoxyquinoline and Analogous Systems

De Novo Synthesis Strategies

The foundational step in obtaining 7-chloro-3-methoxyquinoline and its analogs often involves the construction of the quinoline (B57606) ring system from acyclic precursors. Several classical and modern synthetic reactions are employed for this purpose.

Gould-Jacobs Reaction Pathway for Quinoline Ring Formation

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, particularly for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgrsc.org The process commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar acyl malonic ester. wikipedia.org This initial reaction forms an anilidomethylenemalonic ester intermediate. wikipedia.org

Subsequent thermal cyclization of this intermediate, a 6-electron process, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product predominantly exists in its 4-oxo tautomeric form. wikipedia.org The final steps involve saponification to the carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave irradiation has been shown to significantly shorten reaction times and improve yields compared to traditional heating methods. ablelab.eu

For the synthesis of a precursor to this compound, a substituted aniline such as 3-chloroaniline (B41212) would be the starting material. The reaction conditions, particularly temperature and time, are critical for optimizing the yield and minimizing the degradation of the product. ablelab.eu

| Reagents | Conditions | Product | Key Features |

| Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxyquinoline | Forms 4-hydroxyquinoline derivatives. wikipedia.orgrsc.org |

| Substituted Anilines, Acyl malonic esters | High temperature, often with microwave irradiation | Substituted 4-hydroxyquinolines | Effective for anilines with meta-electron-donating groups. wikipedia.orgablelab.eu |

Vilsmeier-Haack Formylation in Quinoline Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, and it has been extensively applied to the synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. researchgate.netrsc.org The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent. rsc.orgchemijournal.com

The reaction mechanism involves the initial formation of the Vilsmeier reagent, which then reacts with an acetanilide (B955). rsc.org A subsequent cyclization and chlorination cascade affords the 2-chloro-3-formylquinoline derivative. researchgate.netchemijournal.com The reaction kinetics are second order, with a first-order dependence on both the Vilsmeier reagent and the acetanilide. researchgate.net The use of phosphorus pentachloride (PCl₅) as a chlorinating agent in place of POCl₃ has also been reported as an efficient alternative. researchgate.net This method is particularly effective for acetanilides with electron-donating groups, leading to good yields of the corresponding quinolines. researchgate.net

This strategy is crucial for introducing the aldehyde functionality at the 3-position of the quinoline ring, a versatile handle for further synthetic transformations. chemijournal.comchemijournal.com

| Starting Material | Reagent | Product | Key Features |

| N-Arylacetamides | Vilsmeier-Haack reagent (POCl₃/DMF) | 2-Chloro-3-formylquinolines | Efficient for formylation and cyclization. researchgate.netchemijournal.com |

| Acetanilides | PCl₅/DMF | 2-Chloro-3-formylquinolines | Alternative chlorinating agent. researchgate.net |

Intramolecular Cyclization Approaches for Quinoline Nucleus Construction

Intramolecular cyclization represents a diverse and powerful set of strategies for constructing the quinoline nucleus. These methods often involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized linear precursor.

One prominent approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. acs.org In this method, the alkyne moiety is activated by an electrophile, such as iodine or phenylselenyl bromide, which triggers an intramolecular nucleophilic attack from the aniline ring to form a dihydroquinoline intermediate. acs.org This intermediate is then oxidized to the corresponding quinoline, often in the presence of the electrophile itself or upon exposure to air during workup. acs.org This method provides a mild and efficient route to 3-substituted quinolines. acs.org

Another strategy involves the palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides. rsc.org This reaction proceeds through the activation of a vinyl C-H bond by an imidoylpalladium species. rsc.org Additionally, iron(III)-promoted intramolecular cascade cyclization of 1,3-diynes and 1,3,5-triynes has been utilized to construct complex fused quinoline-based heteroacenes. acs.org The intramolecular cyclization of benzylacetone (B32356) oxime derivatives, catalyzed by tetrabutylammonium (B224687) perrhenate(VII) and trifluoromethanesulfonic acid, also affords quinoline derivatives in good yields. oup.com Furthermore, a tandem reaction involving Michael addition and desulfurative cyclization of o-aminothiophenol and 1,3-ynone provides an efficient one-pot synthesis of quinolines under mild conditions. rsc.org

| Precursor | Catalyst/Reagent | Product | Key Features |

| N-(2-Alkynyl)anilines | I₂, ICl, PhSeBr | 3-Substituted Quinolines | Mild conditions, tolerates functionality. acs.org |

| o-Alkenyl aryl isocyanides | Palladium catalyst | Substituted Quinolines | Via intramolecular imidoylative cyclization. rsc.org |

| 1,3-Diynes and 1,3,5-Triynes | Fe(III) | Fused Quinoline Heteroacenes | Cascade cyclization. acs.org |

| Benzylacetone oxime derivatives | Re(VII)/TfOH | Quinolines | Good yields for electron-rich systems. oup.com |

| o-Aminothiophenol, 1,3-Ynone | Zirconocene complex, I₂ | Quinolines | One-pot, mild conditions. rsc.org |

Transition Metal-Catalyzed Coupling Reactions in Quinoline Assembly

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and quinoline synthesis is no exception. ias.ac.in The Suzuki and Heck couplings are particularly prominent in the assembly of the quinoline framework.

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide catalyzed by a palladium complex, is a versatile tool for forming carbon-carbon bonds. mdpi.com In the context of quinoline synthesis, it can be used to introduce aryl or other substituents onto a pre-formed quinoline ring. mdpi.comnih.govacs.org For instance, 2,3-diarylquinolines can be synthesized via the Suzuki-Miyaura cross-coupling of 2-aryl-4-azido-3-iodoquinolines with arylboronic acids. mdpi.com The choice of palladium catalyst and ligands can significantly influence the regioselectivity and efficiency of the coupling reaction. nih.gov

The Heck reaction , a palladium-catalyzed reaction of an unsaturated halide with an alkene, also provides a powerful route to quinolines. rsc.orgnih.gov An intramolecular Heck reaction is a key step in several quinoline syntheses, where a suitably positioned alkene and aryl halide within the same molecule undergo cyclization. rsc.org For example, substituted quinolines can be synthesized from 2-haloaryl hydroxylamines and allylic C-H substrates via an iron-catalyzed allylic C-H amination followed by a palladium-catalyzed intramolecular Heck coupling and aerobic dehydrogenation. rsc.org A modified Larock method utilizes a one-pot Heck reaction of 2-bromoanilines and allylic alcohols followed by dehydrogenation to afford substituted quinolines. acs.org

| Reaction Type | Reactants | Catalyst | Product | Key Features |

| Suzuki Coupling | Organoboron compound, Organohalide | Palladium complex | Substituted Quinolines | Forms C-C bonds, versatile for functionalization. mdpi.comnih.govacs.org |

| Heck Coupling | Unsaturated halide, Alkene | Palladium catalyst | Substituted Quinolines | Intramolecular cyclization is a common strategy. rsc.orgnih.govrsc.org |

Strategic Functionalization and Derivatization Protocols

Once the quinoline core is established, further modifications are often necessary to arrive at the target molecule, this compound, or its analogs. These transformations typically involve the strategic introduction or modification of functional groups on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated quinolines. The electron-deficient nature of the quinoline ring, particularly at the 2- and 4-positions, facilitates the displacement of halide ions by nucleophiles. quimicaorganica.org This reaction proceeds through an addition-elimination mechanism, involving the formation of a stable Meisenheimer-like intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org

In the synthesis of this compound, a key step would be the introduction of the methoxy (B1213986) group at the 3-position. If a precursor such as 3,7-dichloroquinoline (B128350) were available, a regioselective SNAr reaction with a methoxide (B1231860) source would be required. The reactivity of different halogenated positions on the quinoline ring can be influenced by electronic and steric factors. quimicaorganica.org For instance, the 4-position is generally more reactive than the 2-position towards nucleophilic attack. quimicaorganica.org The choice of solvent and the nature of the nucleophile are critical in controlling the outcome of SNAr reactions. Polar aprotic solvents, for example, can enhance the nucleophilicity of the attacking species.

The SNAr reaction is a powerful tool for introducing a wide variety of functional groups onto the quinoline scaffold, including alkoxy, amino, and thioether moieties, by employing the corresponding nucleophiles. researchgate.net

| Substrate | Nucleophile | Product | Key Features |

| Halogenated Quinoline | Methoxide | Methoxyquinoline | Introduction of the methoxy group. |

| Dichloroquinoline | Various Nucleophiles | Functionalized Quinolines | Regioselectivity is a key consideration. quimicaorganica.org |

Introduction of Methoxy Functionalities via Alkoxylation

The introduction of methoxy groups onto the quinoline core is a key step in the synthesis of this compound and its analogs. Alkoxylation reactions, particularly methoxylation, are crucial for tuning the electronic and steric properties of the quinoline system, which in turn can influence its biological activity and physical properties.

A common strategy for introducing a methoxy group at the 2-position of a quinoline ring involves the nucleophilic substitution of a chloro-substituent. For instance, the synthesis of 7-chloro-2-methoxyquinoline-3-carbaldehyde can be achieved by refluxing 2,7-dichloroquinoline-3-carbaldehyde (B1600441) with potassium carbonate in methanol (B129727) and N,N-dimethylformamide (DMF). researchgate.net This reaction proceeds via an aromatic nucleophilic substitution mechanism, where the methoxide ion displaces the more reactive chlorine atom at the C2 position. Similarly, other alkoxides can be used to generate a variety of 2-alkoxy-7-chloroquinoline derivatives. For example, using ethanol (B145695) in place of methanol yields 7-chloro-2-ethoxyquinoline-3-carbaldehyde. researchgate.net

The Vilsmeier-Haack reaction is another powerful tool for the synthesis of functionalized quinolines, which can then undergo alkoxylation. This reaction, using phosphorus oxychloride (POCl₃) and DMF, can introduce a formyl group at the 3-position of an acetanilide precursor, leading to the formation of a 2-chloroquinoline-3-carbaldehyde. researchgate.netnih.gov Subsequent treatment with an alcohol in the presence of a base affords the corresponding 2-alkoxy derivative.

Furthermore, the functionalization of quinoline N-oxides provides an alternative route for introducing alkoxy groups. The N-oxide activates the quinoline ring, facilitating nucleophilic attack at the C2-position. researchgate.netmdpi.com This method has been successfully applied to the synthesis of various C2-functionalized quinolines.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,7-dichloroquinoline-3-carbaldehyde | Methanol, K₂CO₃, DMF | 7-chloro-2-methoxyquinoline-3-carbaldehyde | 74% | researchgate.net |

| 2,7-dichloroquinoline-3-carbaldehyde | Ethanol, K₂CO₃, DMF | 7-chloro-2-ethoxyquinoline-3-carbaldehyde | - | researchgate.net |

| N-(3-chlorophenyl)acetamide | POCl₃, DMF | 2,7-dichloroquinoline-3-carbaldehyde | - | researchgate.net |

| Quinoline N-oxide | Alcohol | C2-alkoxyquinoline | - | researchgate.net |

Click Chemistry Methodologies for Triazole Hybridization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile strategy for synthesizing complex molecules, including quinoline-triazole hybrids. nih.govbeilstein-journals.org This methodology allows for the reliable formation of a 1,2,3-triazole linker, connecting the quinoline scaffold to other chemical entities. nih.goveie.grjuniperpublishers.com The resulting hybrid molecules often exhibit enhanced or novel biological activities.

The synthesis of these hybrids typically involves the reaction of a quinoline derivative bearing either an azide (B81097) or a terminal alkyne functionality with a corresponding reaction partner. For example, a series of 1,2,3-triazole-based polyaromatic compounds containing a chloroquinoline moiety were synthesized through a well-established click chemistry methodology. nih.gov This approach has been used to create libraries of quinoline-triazole conjugates for screening against various biological targets. juniperpublishers.comnih.gov

Mechanochemical approaches to click chemistry have also been developed, offering a solvent-free and often more efficient alternative to traditional solution-phase reactions. beilstein-journals.org Milling procedures using copper catalysts have been shown to significantly improve yields in the synthesis of quinoline-1,2,3-triazole hybrids. beilstein-journals.org

The hybridization of quinolines with other heterocyclic systems, such as isatin, via a triazole linker has been explored for the development of agents with potential applications in oncology and infectious diseases. nih.gov These molecular hybridization strategies offer an attractive route to compounds with improved bioactivity profiles. nih.govnih.gov

| Quinoline Precursor | Reaction Partner | Catalyst | Product | Reference |

| Quinoline with terminal alkyne | Organoazide | Cu(I) | 4-(quinolinyl)-1,2,3-triazole | juniperpublishers.com |

| 4-azidocoumarin | Propargyl quinoline | CuSO₄·5H₂O or CuI | Coumarin-1,2,3-triazole-quinoline hybrid | eie.gr |

| 6-phenyl-2-(trifluoromethyl)quinoline with O-4 alkyne | Aryl azide | Cu(OAc)₂ | 6-phenyl-2-(trifluoromethyl)quinoline-phenyl-1,2,3-triazole hybrid | beilstein-journals.org |

| 7-chloro-4-(prop-2-yn-1-yloxy)quinoline | N-(4-azidophenyl)benzenesulfonamide | CuSO₄·5H₂O, Sodium ascorbate | 7-chloroquinoline-sulfonamide- nih.goveie.grnih.gov-triazole hybrid | future-science.com |

Conjugation Chemistry for Expanding Chemical Diversity

Conjugation chemistry provides a powerful platform for expanding the chemical diversity of quinoline derivatives by linking them to other molecules or scaffolds. This approach is instrumental in developing targeted therapies and multifunctional compounds. mdpi.comnih.gov

One prominent strategy is glycoconjugation, where a sugar moiety is attached to the quinoline scaffold. mdpi.comnih.gov This can enhance the water solubility and bioavailability of the parent quinoline and can be used to target specific glucose transporters that are often overexpressed in cancer cells. mdpi.comnih.gov The connection is often facilitated by a stable linker, such as a 1,2,3-triazole ring formed via click chemistry. mdpi.comnih.gov For instance, glycoconjugates of 8-hydroxyquinoline (B1678124) have been synthesized by connecting the carbohydrate moiety at the C-6 position through a triazole linker. mdpi.comnih.gov

Molecular hybridization is another key conjugation strategy, where the quinoline core is combined with other pharmacophores to create hybrid molecules with potentially synergistic or dual modes of action. nih.govekb.eg This has been successfully applied in the development of antimalarial agents by conjugating quinoline derivatives with other heteroaryl methanamines or piperidine (B6355638) moieties. nih.gov The resulting conjugates often show enhanced activity compared to the individual components. nih.gov

The synthesis of these conjugates often relies on standard coupling reactions. For example, the final step in the synthesis of certain quinoline-piperidine conjugates involves the reaction of 4,7-dichloroquinoline (B193633) with a piperidine-containing intermediate. nih.gov These methods allow for the systematic variation of both the quinoline core and the conjugated partner, enabling the exploration of structure-activity relationships.

This compound as a Versatile Synthetic Intermediate

The specific substitution pattern of this compound, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, along with reactive positions on the quinoline ring, makes it a highly versatile intermediate in organic synthesis.

Role in the Construction of Targeted Organic Molecules

This compound and its close analogs are valuable starting materials for the synthesis of a wide array of targeted organic molecules. The chlorine atom at the 7-position and the methoxy group at the 3-position can be strategically manipulated or retained to influence the properties of the final product.

For example, 2-chloro-3-(3-chloropropyl)-7-methoxyquinoline (B114213) serves as an intermediate in the synthesis of more complex quinoline derivatives with potential biological activities. The chloropropyl side chain at the 3-position provides a reactive handle for further functionalization through nucleophilic substitution reactions. Similarly, 2-chloro-3-(chloromethyl)-7-methoxyquinoline (B1607498) is a building block for creating functionalized quinoline derivatives due to the reactivity of the chloromethyl group. smolecule.com

The quinoline core itself is a key component in many biologically active compounds. Derivatives of 7-chloroquinoline (B30040) are foundational to several antimalarial drugs, and the scaffold is explored for anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govekb.eg The synthesis of 7-chloro-2-methoxyquinoline-3-carbaldehyde, for instance, provides a precursor for compounds that have shown activity against various bacterial strains. researchgate.netrsc.org

Precursor for Complex Heterocyclic Architectures

The this compound scaffold is an excellent starting point for the construction of more intricate heterocyclic systems. The inherent reactivity of the quinoline ring system, combined with the specific functional groups, allows for a variety of cyclization and annulation reactions.

Quinoline-3-carbonitriles, which can be derived from quinoline precursors, are valuable starting materials for developing broad-spectrum antibacterial agents. researchgate.net The cyano group can be transformed into various other functional groups or participate in cyclization reactions to form fused heterocyclic systems.

The Vilsmeier-Haack reaction on acetanilides is a common method to produce 2-chloro-3-formylquinolines. nih.gov These aldehydes are versatile intermediates that can be used to build fused heterocyclic systems like pyrrolo[3,4-b]quinolinones. nih.gov The formyl group can undergo reductive amination, condensation, and other transformations to introduce new rings and substituents.

Furthermore, the conjugation of quinolines with other heterocycles such as pyrimidine, triazine, or indole (B1671886) can lead to complex architectures with enhanced biological properties. nih.govekb.eg These molecular hybridization strategies often utilize the quinoline as a central scaffold to which other heterocyclic rings are attached, either directly or through a linker. ekb.eg

Molecular Design Principles and Structure Activity Relationship Sar Elucidation

Topological and Electronic Impact of the Chlorine Atom at Position 7

The presence of a chlorine atom at the 7th position of the quinoline (B57606) ring has a profound effect on the molecule's electronic distribution and topology. Halogens, like chlorine, are electron-withdrawing groups, which can influence the reactivity and interaction of the quinoline core with biological targets. This substitution can enhance the binding affinity of the molecule by forming halogen bonds with protein residues, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Furthermore, the introduction of a chlorine atom can significantly alter the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The modification of the quinoline scaffold with chlorine atoms can lead to improved interactions with water. arabjchem.org In some contexts, the presence of a chlorine atom is associated with enhanced antimigration and antiproliferation activities in cancer cells. nih.gov For instance, certain 7-chloroquinoline (B30040) derivatives have shown promising antiproliferative properties. durham.ac.uk

Stereoelectronic Effects of the Methoxy (B1213986) Group at Position 3

The position of the methoxy group is critical; for example, a methoxy group at the para-position of a phenyl ring in some chalcone (B49325) derivatives has been shown to be more effective as an electron donor than when it is at the ortho- or meta-positions. researchgate.net This highlights the importance of the substituent's location in tuning the electronic properties of the molecule. The stereochemistry of the methoxy group, including its orientation relative to the quinoline plane, can also create steric hindrance or favorable contacts within a binding pocket, thereby influencing selectivity and potency.

Systematic Structural Modifications and Their Influence on Molecular Recognition

Systematic modifications of the 7-Chloro-3-methoxyquinoline scaffold are a key strategy in medicinal chemistry to explore and optimize molecular recognition. These modifications can involve altering side chains, changing substituent identities, and exploring positional isomerism.

Altering the side chains attached to the quinoline core is a common approach to modulate biological activity. For example, in the context of antimalarial drug discovery, modifications to the side chain of 4-aminoquinolines have been extensively studied to overcome drug resistance. nih.gov Introducing different functional groups, such as piperazine (B1678402) moieties, has been shown to improve activity against resistant strains. nih.gov The length and branching of the side chain, as well as the nature of the terminal amino group, are critical determinants of efficacy. nih.gov

The identity of the substituents on the quinoline ring also plays a vital role. The substitution of a hydrogen atom with groups like fluoro, methyl, amino, or hydroxy can dramatically alter the compound's biological profile. nih.gov For example, electron-donating groups like methoxy have been shown to enhance the antimigration effect in certain anticancer compounds, while electron-withdrawing groups like chloro and nitro can have the opposite effect. nih.gov

| Compound Modification | Observed Effect on Molecular Recognition/Activity | Reference |

|---|---|---|

| Introduction of N-methylpiperazine in side chain of 4-aminoquinolines | Excellent in vitro activity against resistant malaria strains. | nih.gov |

| Replacement of diethyl amino function with a tert-butyl group | Substantial increase in antimalarial activity against resistant strains. | nih.gov |

| Substitution with an amino group on triarylethylene analogues | Enhancement of antiproliferation and antimetastatic activities. | nih.gov |

The specific placement of substituents on the quinoline ring, known as positional isomerism, has significant mechanistic implications. Moving a substituent from one position to another can drastically change the molecule's shape, electronic properties, and how it fits into a biological target's binding site. For instance, the anti-inflammatory activity of certain quinoline derivatives is highly dependent on the substitution pattern. nih.gov

The regioselectivity of reactions used to synthesize quinoline derivatives is also a critical factor, as it determines which positional isomers are formed. domainex.co.uk Molecular docking studies have revealed that the binding mode of quinoline derivatives can be highly sensitive to the location of substituents, with different isomers forming distinct interactions with amino acid residues in the active site of an enzyme. nih.gov

Bioisosteric Transformations in Quinoline-Based Compound Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. This approach is used to enhance potency, improve pharmacokinetic properties, and reduce toxicity.

The rational design of bioisosteres for quinoline-based compounds aims to improve their interaction with biological targets. u-tokyo.ac.jp This can involve replacing a part of the molecule to better mimic the natural ligand of a receptor or to introduce new, favorable interactions. For example, a hydroxyl group can be a suitable bioisostere for an amino group in certain 4-carbinol quinolines, leading to interesting antiproliferative properties. durham.ac.uk

Bioisosteric replacement can significantly alter a molecule's properties, including its size, shape, electron density, and ability to form hydrogen bonds. nih.gov In the context of kinase inhibitors, novel building blocks that act as hinge binders have been designed to mimic the hydrogen bonding of ATP. namiki-s.co.jp The quinoline pharmacophore and its bioisosteres, such as quinazoline, are important building blocks in the design of new therapeutics, including metalloenzyme inhibitors. acs.org The successful application of bioisosterism relies on a deep understanding of the target's binding site and the physicochemical properties of the bioisosteres. u-tokyo.ac.jp

| Original Functional Group/Moiety | Bioisosteric Replacement | Rationale/Observed Outcome | Reference |

|---|---|---|---|

| Amino group | Hydroxyl group | Resulted in 4-carbinol quinolines with interesting antiproliferative properties. | durham.ac.uk |

| Quinoline | Quinazoline | Used as an important building block in designing new therapeutics, including metalloenzyme inhibitors. | acs.org |

| Adenine ring of ATP | Novel hinge binders | Designed to form one to three hydrogen bonds to the hinge region of kinases. | namiki-s.co.jp |

Impact of this compound on Molecular Interactions and Biological Pathways Remains an Area for Future Investigation

Detailed research findings specifically elucidating the molecular interactions and biological pathways directly modulated by this compound are not extensively available in publicly accessible scientific literature. While the broader class of quinoline derivatives has been the subject of numerous studies, establishing其 specific mechanisms of action in various biological contexts, the precise impact of the 7-chloro and 3-methoxy substitutions on the quinoline core in this particular configuration is not well-documented.

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of 7-chloroquinoline, a closely related structural analog, have demonstrated a range of biological activities, including antimalarial, anticancer, and antimicrobial effects. The mechanisms underlying these activities often involve intercalation with DNA, inhibition of enzymes crucial for pathogen survival, and modulation of cellular signaling pathways.

For instance, in the context of malaria, 7-chloroquinoline derivatives are known to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and subsequent parasite death. This process involves the inhibition of hemozoin formation. nih.gov In cancer research, various quinoline derivatives have been shown to induce apoptosis (programmed cell death) and inhibit key signaling molecules such as FMS-like tyrosine kinase 3 (FLT3) and mitogen-activated protein kinases (MEK-1 and 2), which are critical for cancer cell proliferation and survival. mdpi.comnih.gov

However, the specific molecular targets and signaling cascades affected by this compound have yet to be definitively identified and characterized. The introduction of a methoxy group at the 3-position of the quinoline ring can significantly alter the electronic and steric properties of the molecule compared to other 7-chloroquinoline derivatives. These changes would, in turn, influence its binding affinity and selectivity for various biological macromolecules, such as proteins and nucleic acids.

Computational docking studies, enzymatic assays, and cellular pathway analyses are essential to unravel the specific molecular interactions of this compound. Such studies would provide insights into its potential therapeutic applications and form the basis for the rational design of more potent and selective analogs.

Mechanistic Investigations into Molecular Target Modulation and Cellular Pathways in Vitro and in Silico Studies

Enzyme Inhibition Profiles

Modulation of Tyrosine Kinase Activity (e.g., Src, BCR-ABL)

Derivatives of 7-Chloro-3-methoxyquinoline have been investigated for their potential to inhibit tyrosine kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of these kinases, such as Src and BCR-ABL, is often implicated in cancer. wikipedia.orgjhoponline.com

Bosutinib (B1684425), a 4-anilino-3-quinolinecarbonitrile derivative, is a potent dual inhibitor of Src and Abl kinases. oncotarget.com It has been shown to suppress the growth of neuroblastoma cells by targeting the active conformation of the c-Abl kinase domain. oncotarget.com Compared to the first-generation inhibitor imatinib (B729), bosutinib demonstrates significantly lower IC50 values for inhibiting the kinase activity of both c-Abl and the Bcr-Abl fusion protein. oncotarget.com The interaction between the Bcr-Abl tyrosine kinase and the Src kinase Hck is complex, involving multiple binding domains on Bcr-Abl and the SH2 and SH3 domains of Hck. nih.gov The development of tyrosine kinase inhibitors targeting the BCR-ABL oncoprotein has been a primary strategy for treating chronic myeloid leukemia (CML). acs.org

Table 1: Tyrosine Kinase Inhibition by Quinoline (B57606) Derivatives

| Compound/Derivative Class | Target Kinase(s) | Key Findings |

|---|---|---|

| Bosutinib (4-anilino-3-quinolinecarbonitrile) | Src, Abl | Potent dual inhibitor, suppresses neuroblastoma growth. oncotarget.com |

| Phenylamino-pyrimidine derivatives (e.g., Nilotinib) | Bcr-Abl | Developed based on the Abl-imatinib complex structure to overcome resistance. wikipedia.org |

| Thiazolylaminopyrimidine derivatives (e.g., Dasatinib) | Bcr-Abl, Src family | 325-fold more potent than imatinib against wild-type Bcr-Abl. wikipedia.org |

Inhibition of DNA Gyrase and Topoisomerase II

Quinolone derivatives are well-known for their antibacterial effects, which are primarily achieved by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these processes, these compounds prevent bacterial cell division and growth.

Specifically, derivatives of 3-quinolinecarboxylic acid have demonstrated the ability to inhibit bacterial DNA gyrase. acs.org In silico molecular docking studies of some 7-chloroquinoline (B30040) derivatives have shown good binding affinity against E. coli DNA gyrase and topoisomerase IIβ. grafiati.com Furthermore, 4-quinolone-3-carboxamides can induce cytotoxicity in cancer cells through the inhibition of topoisomerase II. It has been noted that modifications at the C-7 position of the quinoline ring can enhance topoisomerase II poisoning. Antiviral actions of some related acridone (B373769) derivatives have also been linked to the inhibition of mammalian DNA topoisomerase II. nih.gov

Table 2: Inhibition of DNA Gyrase and Topoisomerase II by Quinoline Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 3-Quinolinecarboxylic acid derivatives | DNA Gyrase | Exhibit antibacterial activity. acs.org |

| 7-Chloroquinoline derivatives | E. coli DNA gyrase, Topoisomerase IIβ | Show good binding affinity in silico. grafiati.com |

| 4-Quinolone-3-carboxamides | Topoisomerase II | Exhibit cytotoxic potential. |

| 7-Chloro-1,3-dihydroxyacridone | Topoisomerase II | Inhibits catalytic activity without enhancing DNA cleavage. nih.gov |

Acetylcholinesterase (AChE) Activity Perturbation

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.gov Schiff bases of 7-chloro-4-aminoquinoline and their copper complexes have been evaluated as cholinesterase inhibitors. researchgate.net

In vitro studies using Ellman's method have shown that various coumarin (B35378) derivatives linked to benzoheterocycles can exhibit potent and selective inhibition of AChE. researchgate.net Some quinoline derivatives, based on molecular docking simulations, are predicted to act as inhibitors of AChE. semanticscholar.org Research has led to the development of hybrid molecules combining moieties like 6-chlorotacrine with a pyrano[3,2-c]-quinoline scaffold, which demonstrate dual binding site activity and inhibit AChE-induced beta-amyloid aggregation. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Quinoline Derivatives

| Compound/Derivative Class | Inhibition Data | Key Findings |

|---|---|---|

| 7-Chloro-4-aminoquinoline Schiff bases and their copper complexes | IC50 values in the micromolar range. | Active as cholinesterase inhibitors. researchgate.net |

| 7-Hydroxycoumarin derivatives conjugated to 8-hydroxyquinoline (B1678124) | Potent and selective AChE inhibition. | Some compounds show significant activity. researchgate.net |

| 3-(4-aminophenyl)-coumarin derivatives | IC50 value of 0.091 ± 0.011 µM for the most active compound. | Display selective inhibition for AChE. researchgate.net |

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a ubiquitous and highly active Ser/Thr protein kinase implicated in various diseases, including cancer and viral infections. tandfonline.comsenhwabio.com Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2. tandfonline.com

A study involving the synthesis of forty-three new 3-quinoline carboxylic acid derivatives identified twenty-two compounds that inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM. tandfonline.com The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-amino-quinoline-3-carboxylic acid derivatives. tandfonline.com CK2 inhibition has been shown to induce cell death by impacting mitochondrial function, suggesting a potential therapeutic avenue. nih.gov The selective CK2 inhibitor CX-4945 has been demonstrated to protect axons from ischemic injury by modulating downstream signaling pathways. nih.gov

Table 4: Protein Kinase CK2 Inhibition by 3-Quinoline Carboxylic Acid Derivatives

| Derivative Class | IC50 Range (μM) | Key Findings |

|---|---|---|

| Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 18.2 | Among the most active inhibitors identified. tandfonline.com |

| 2-Amino-quinoline-3-carboxylic acid derivatives | 0.65 - 18.2 | Show promise for further chemical optimization. tandfonline.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that play a role in pH regulation and are associated with various diseases. jomes.orgfrontiersin.org While direct studies on this compound are limited, the broader class of quinoline and related heterocyclic compounds has been investigated for CA inhibition. mdpi.comresearchgate.net

Polyphenolic derivatives have been shown to effectively inhibit various mammalian CA isozymes with inhibition constants (Ki) in the nanomolar to micromolar range. researchgate.net The inhibition mechanism for primary sulfonamides, a common class of CA inhibitors, involves the deprotonated sulfonamide group binding to the zinc ion in the enzyme's active site. frontiersin.org

Table 5: Carbonic Anhydrase Inhibition by Related Compound Classes

| Compound Class | Target Isozymes | Inhibition Data (Ki) |

|---|---|---|

| Polyphenols | CA I - CA XV | 380 nM - 12.02 µM |

| Psammaplin A (Marine Natural Product) | hCA I, II, IV, VA, VB, VII, IX, XII, XIII, XIV | 0.79 nM (hCA XII) - 379 nM (hCA XIV) |

Receptor Binding and Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This interaction can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the orthosteric ligand. diva-portal.orgfrontiersin.org This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to traditional agonists or antagonists. diva-portal.org

While specific studies on the allosteric modulation of this compound are not prevalent, related quinoline derivatives have been identified as allosteric modulators for various receptors. For instance, LUF6096, a quinoline derivative, acts as a positive allosteric modulator of the A3 adenosine (B11128) receptor, enhancing the efficacy of the native agonist. universiteitleiden.nl The discovery of allosteric binding sites in G protein-coupled receptors (GPCRs) has opened new avenues for structure-based drug design to identify novel modulators. diva-portal.org

Table 6: Allosteric Modulation by Quinoline Derivatives

| Compound | Target Receptor | Type of Modulation | Key Findings |

|---|---|---|---|

| LUF6096 | A3 Adenosine Receptor | Positive Allosteric Modulator (PAM) | Increases the maximal efficacy of the native agonist. universiteitleiden.nl |

| Various | Metabotropic Glutamate Receptor 5 (mGlu5) | Negative Allosteric Modulator (NAM) | Virtual screening identified lead-like compounds with affinities from 0.43 to 8.6 μM. diva-portal.org |

Cannabinoid Receptor (CB2) Binding Affinity

Scientific investigations into the direct binding affinity of this compound for the cannabinoid receptor 2 (CB2) are not extensively documented in publicly available research. However, studies on structurally related quinoline derivatives suggest that this class of compounds can interact with the CB2 receptor. For instance, research on 4-quinolone-3-carboxamides has demonstrated high-affinity binding to CB2 receptors. cymitquimica.com Furthermore, it has been noted that the nature of substituents on the quinoline core, such as carboxamide groups, can significantly influence the binding affinity for the CB2 receptor. One particular derivative, 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, has been identified as a potent and high-affinity selective agonist for the CB2 receptor. These findings from related compounds suggest a potential for this compound to interact with the CB2 receptor, though direct experimental evidence for this specific molecule is currently lacking.

Interference with Critical Biological Processes

Disruption of Parasitic Hemoglobin Digestion

Impact on Cell Proliferation and Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. tandfonline.com Research into the specific effects of this compound on cell proliferation and apoptosis is emerging, primarily through studies on its derivatives.

One study investigated a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives, including a compound with a 7-methoxy substituent on the quinoline ring (LM05). This derivative, 3-((2-chloro-7-methoxyquinolin-3-yl)methylene)indolin-2-one, was synthesized and evaluated for its cytotoxic efficacy in various cancer cell lines. nih.gov The research indicated that these types of hybrid molecules can inhibit the clonogenic survival of cancer cells, a process mediated by the induction of apoptosis. nih.gov

While direct and extensive studies on this compound are limited, the findings for its closely related derivatives suggest that this compound could potentially inhibit cell proliferation and induce apoptosis in cancer cells. The general biological activity of quinoline derivatives often includes antimicrobial and anticancer properties, which are frequently linked to the disruption of cellular processes and the initiation of apoptosis. smolecule.comontosight.ai

Table 1: Cytotoxic Efficacy of a this compound Derivative

| Compound Name | Cancer Cell Line | Efficacy | Reference |

|---|---|---|---|

| 3-((2-chloro-7-methoxyquinolin-3-yl)methylene)indolin-2-one (LM05) | Ovarian, Prostate, Colon | Evaluated for in vitro cytotoxic efficacy | nih.gov |

Radical Scavenging Mechanisms

Reactive oxygen species (ROS) and other free radicals can cause oxidative damage to biological molecules, and compounds with radical scavenging activity can help mitigate this damage. The antioxidant potential of quinoline derivatives has been an area of active research.

A study evaluating the antioxidant activities of novel chloroquinoline analogs, including 7-chloro-2-methoxyquinoline-3-carbaldehyde, utilized the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netsemanticscholar.org The DPPH assay is a common method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. researchgate.net The study found that some of the synthesized chloroquinoline derivatives displayed strong antioxidant activity, in some cases even more potent than the standard antioxidant, ascorbic acid. researchgate.netsemanticscholar.org While this research was on a closely related derivative, it suggests that the 7-chloro-methoxyquinoline structure may contribute to radical scavenging capabilities. Direct studies on the radical scavenging mechanisms of this compound itself are not extensively available.

Table 3: Antioxidant Activity of a Related Chloroquinoline Derivative

| Compound | Antioxidant Activity (IC50 in µg/mL) | Reference |

|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile (5) | 2.17 | researchgate.netsemanticscholar.org |

| 2,7-dichloroquinoline-3-carboxamide (6) | 0.31 | researchgate.netsemanticscholar.org |

Influence on Oxidative Stress Responses

No studies were identified that specifically investigate the influence of this compound on oxidative stress responses. Research on other quinoline compounds suggests that the quinoline scaffold can be associated with both the generation of reactive oxygen species (ROS) and antioxidant effects, depending on the specific substitutions on the quinoline ring. For instance, studies on compounds like 7-chloro-4-(phenylselanyl) quinoline have demonstrated a capacity to reduce renal oxidative stress in certain models. nih.govevitachem.com Conversely, other quinoline derivatives have been noted to induce oxidative stress as part of their mechanism of action against cancer cells. evitachem.com Without direct experimental evidence, the role of this compound in modulating cellular redox status remains uncharacterized.

Modulation of MAPK/ERK Signaling Pathways

There is a lack of specific data on the modulation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway by this compound. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and it is a common target for therapeutic intervention. While various quinoline derivatives have been investigated for their effects on this pathway, often in the context of cancer research, no such mechanistic studies have been published for this compound itself. Therefore, its capacity to act as an inhibitor or activator of this pathway has not been determined.

Computational and Theoretical Chemistry in Quinoline Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. scirp.org DFT has proven to be a versatile and accurate tool for predicting a wide range of molecular properties for quinoline (B57606) derivatives, from their three-dimensional shapes to their spectroscopic signatures and reactivity. scirp.org The theory's balance of computational cost and accuracy makes it a method of choice for many molecular studies. scirp.org Calculations are often performed using specific functionals, such as B3LYP, and a basis set like 6-311G(d,p) or 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. dergi-fytronix.com

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. scirp.org This process, known as geometry optimization, involves finding the atomic arrangement that corresponds to the lowest energy on the potential energy surface. For quinoline derivatives, this provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, many molecules can exist in different spatial arrangements called conformations. Conformational analysis using DFT allows for the identification of the most stable conformers and the energy differences between them. For instance, a computational study on the related molecule 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), performed by scanning the C4−C3−O−H dihedral angle, identified two stable conformers. dergi-fytronix.com The energy difference between these conformers was calculated to be approximately 13.4 kJ mol⁻¹, indicating the relative stability of each form. dergi-fytronix.com This type of analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Table 1: Illustrative Conformational Energy Data for a Quinoline Derivative (ClMQC) This table is based on data for a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, to illustrate the principles of conformational analysis.

| Conformer | Relative Energy (kJ mol⁻¹) | Dipole Moment (Debye) |

| Conformer 1 (trans) | 0.0 | ~2.9 |

| Conformer 2 (cis) | 13.4 | ~5.0 |

| Data sourced from a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.orgucsb.edu

DFT calculations provide accurate energies and visualizations of these frontier orbitals. The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. irjweb.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. irjweb.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. libretexts.org The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. wolfram.comresearchgate.net

Typically, the color-coding scheme is as follows:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic sites (e.g., lone pairs on heteroatoms like nitrogen and oxygen). researchgate.net

Blue: Regions of most positive electrostatic potential, electron-deficient. These areas are prone to nucleophilic attack and represent electrophilic sites (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net

Green: Regions of zero or near-zero potential, representing areas of neutrality. wolfram.com

For a molecule like 7-Chloro-3-methoxyquinoline, an MEP map would reveal the negative potential around the quinoline nitrogen and the oxygen of the methoxy (B1213986) group, identifying them as potential sites for hydrogen bonding or coordination to metal ions. The map also highlights positive potential regions, which are important for other types of intermolecular interactions. nih.govnih.gov This information is invaluable for predicting how the molecule might interact with biological receptors or other reactants.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. wisc.edu By calculating the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum can be generated. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.9669 for B3LYP/6-311G(dp)) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. dergipark.org.tr This comparison serves as a powerful method for structural confirmation and detailed assignment of vibrational modes. For example, a DFT study on 4-hydroxy-3-cyano-7-chloro-quinoline demonstrated good agreement between the scaled theoretical frequencies and the experimental IR spectrum. dergipark.org.tr

Furthermore, an extension of DFT known as Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules and predict their electronic transitions. nih.gov This allows for the theoretical calculation of the UV-Visible absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., transitions between HOMO and LUMO). dergipark.org.tr

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a phenomenon that can be effectively studied using DFT. For quinoline derivatives containing hydroxyl groups, such as the related 7-hydroxyquinoline (B1418103), an equilibrium can exist between the enol and keto/zwitterion tautomers. nih.gov DFT calculations can accurately predict the relative energies and stabilities of these tautomers in the gas phase and in different solvents, helping to determine which form is predominant under specific conditions. nih.govbeilstein-journals.org

Computational studies on 7-hydroxyquinoline have shown that the presence of water molecules can stabilize the zwitterionic tautomer through the formation of a "solvent wire," which facilitates intermolecular proton transfer. nih.gov DFT calculations confirmed that a minimum of three water molecules were needed to form a stable bridge between the polar sites of the molecule. nih.gov This demonstrates the power of computational methods in elucidating the role of the solvent environment in complex chemical equilibria. These methods can also be used to explore solvatochromic effects, which are the changes observed in a compound's absorption or emission spectra when the polarity of the solvent is changed.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a macromolecular target, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery and molecular biology for understanding ligand-target interactions at the atomic level. mdpi.com

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. researchgate.net A more negative score generally indicates a more favorable binding interaction. Docking simulations can identify key intermolecular interactions responsible for binding, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

For quinoline derivatives, docking studies have been employed to explore their potential as inhibitors for various biological targets, including kinases and receptors involved in cancer. mdpi.comresearchgate.netnih.gov For example, docking simulations of quinoline-3-carboxamide (B1254982) derivatives against DNA-damage response (DDR) kinases helped to establish the stability of the interactions involved. mdpi.com Such studies provide a rational basis for designing new derivatives with improved potency and selectivity, guiding the modification of functional groups to enhance binding affinity with the target receptor.

Prediction of Binding Affinity and Interaction Patterns

Molecular docking is a fundamental computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method calculates the preferred orientation of the ligand in the binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. A more negative binding energy generally indicates a more stable and favorable interaction.

For quinoline derivatives, the nature and position of substituents on the bicyclic ring system are critical in determining binding affinity and specificity. In this compound, the key substituents are the chloro group at position 7 and the methoxy group at position 3.

The Role of the Chloro Group: The chlorine atom at the C7 position can significantly influence binding. Its electron-withdrawing nature and hydrophobicity can enhance interactions within nonpolar pockets of a protein's active site. Furthermore, the chlorine atom can participate in halogen bonding, a noncovalent interaction where it acts as an electrophilic region (a sigma-hole) that can favorably interact with a nucleophilic site on the protein, such as a backbone carbonyl oxygen.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous structures provides insight. For instance, studies on various substituted quinolines demonstrate that these compounds can achieve stable conformations within enzyme active sites, with binding affinities influenced by a combination of hydrogen bonds, hydrophobic interactions, and other noncovalent forces. nih.govmdpi.com The specific interaction pattern for this compound would be highly dependent on the topology and amino acid composition of the target binding pocket.

| Substituent | Position | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|---|

| Chloro | 7 | Hydrophobic Interaction, Halogen Bonding | Leucine, Valine, Isoleucine, Alanine, Phenylalanine, Glycine (backbone carbonyl) |

| Methoxy | 3 | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Quinoline Nitrogen | 1 | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

Identification of Catalytic Active Site Binding

Computational docking is instrumental in identifying whether a compound is likely to bind within the catalytic active site of an enzyme, thereby inhibiting its function. The quinoline scaffold is a known component of many enzyme inhibitors. For example, certain quinoline derivatives have been investigated as inhibitors of Mycobacterium tuberculosis, and computational studies have been used to explore their binding within the active sites of key mycobacterial enzymes. nih.gov

For this compound, molecular docking simulations would be employed to assess its ability to bind to the catalytic site of a specific enzyme of interest. The process involves:

Target Preparation: Obtaining the 3D crystal structure of the target enzyme from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software to systematically place the ligand into the defined active site of the enzyme and score the different poses based on predicted binding energy.

Analysis: Examining the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with catalytic residues. The electrophilic nature of substituted quinolines can, in some cases, lead to covalent modification of key residues in the ATP-binding site of kinases.

The predicted binding mode can reveal whether the compound physically blocks the substrate from accessing the catalytic machinery or if it induces a conformational change that inactivates the enzyme. This information is crucial for understanding the molecule's potential mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties, or "descriptors," that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogues. researchgate.net

Numerous QSAR studies have been performed on quinoline derivatives, particularly on 7-chloro-4-aminoquinolines for antimalarial activity. daneshyari.com These studies have revealed that a combination of electronic, steric, and hydrophobic descriptors often governs the biological effect.

For a series of compounds including this compound, a QSAR model would be developed by calculating a wide range of molecular descriptors, such as:

Electronic Descriptors: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic properties and reactivity of the molecule.

Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (log P), which describes the lipophilicity of the molecule.

Topological Descriptors: Indices that quantify molecular branching, shape, and connectivity.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., pIC50). researchgate.net The resulting QSAR model can highlight the importance of specific structural features. For this compound, the model would likely indicate that the lipophilicity and electron-withdrawing character of the chloro group, along with the hydrogen-bonding capacity of the methoxy group, are significant contributors to its predicted activity.

| Descriptor Type | Example Descriptor | Potential Influence of this compound Substituents |

|---|---|---|

| Hydrophobic | Log P | The chloro group increases lipophilicity, potentially enhancing membrane permeability. |

| Electronic | Dipole Moment | The electronegative chloro and oxygen atoms create a significant molecular dipole, influencing polar interactions. |

| Steric | Molar Refractivity | The size and polarizability of the chloro and methoxy groups affect how the molecule fits into a binding site. |

| Topological | Wiener Index | Describes the overall shape and branching of the molecule. |

In Silico Pharmacokinetic and Drug-Likeness Property Prediction

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME models provide a rapid and cost-effective way to predict these properties before a compound is synthesized, helping to identify candidates with a higher probability of success. mdpi.comnih.gov

Drug-likeness is often initially assessed using rules such as Lipinski's Rule of Five. These rules establish general physicochemical parameters that are common among orally active drugs. semanticscholar.org For this compound, these properties can be calculated computationally.

In silico tools can provide predictions for a range of ADME-related parameters. Based on studies of similar 7-chloroquinoline (B30040) derivatives, the predicted properties for this compound are expected to fall within acceptable ranges for drug-like molecules. semanticscholar.org

| Property | Predicted Value/Range (Representative) | Significance |

|---|---|---|

| Molecular Weight (MW) | ~207.65 g/mol | Well within Lipinski's rule (< 500), favoring good absorption and distribution. |

| Log P (Octanol/Water Partition Coefficient) | 3.0 - 4.0 | Indicates good lipophilicity, suggesting favorable membrane permeability, within Lipinski's rule (< 5). |

| Hydrogen Bond Donors (HBD) | 0 | Complies with Lipinski's rule (< 5), which is favorable for oral absorption. |

| Hydrogen Bond Acceptors (HBA) | 2 (Quinoline N, Methoxy O) | Complies with Lipinski's rule (< 10), contributing to solubility and target binding. |

| Rotatable Bonds | 1 | Low number suggests good conformational stability and oral bioavailability. |

| Human Intestinal Absorption (%HIA) | > 90% | Predicted to be well absorbed from the gastrointestinal tract. semanticscholar.org |

These in silico predictions suggest that this compound has a promising pharmacokinetic profile for oral administration. Its molecular weight, lipophilicity, and hydrogen bonding characteristics align well with the properties of known orally bioavailable drugs.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 7-Chloro-3-methoxyquinoline, specific chemical shifts (δ) are anticipated based on the electronic effects of the substituents and the aromatic ring system.

In ¹H NMR spectroscopy, the protons on the quinoline (B57606) ring system are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing chloro group at the 7-position and the electron-donating methoxy (B1213986) group at the 3-position. The methoxy group protons will appear as a distinct singlet in the upfield region, typically around δ 3.8-4.0 ppm.

In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring will resonate in the downfield region characteristic of aromatic and heteroaromatic carbons. The carbon atom attached to the chlorine (C-7) and the carbon atom attached to the methoxy group (C-3) will experience significant shifts due to the electronegativity of these substituents. The methoxy carbon itself will produce a signal in the typical range for an sp³-hybridized carbon bonded to an oxygen atom.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.8 | C-2: 150 - 155 |

| H-4 | 7.2 - 7.5 | C-3: 155 - 160 |

| H-5 | 7.8 - 8.1 | C-4: 115 - 120 |

| H-6 | 7.4 - 7.6 | C-4a: 145 - 150 |

| H-8 | 7.9 - 8.2 | C-5: 125 - 130 |

| OCH₃ | 3.9 - 4.1 | C-6: 120 - 125 |

| C-7: 135 - 140 | ||

| C-8: 120 - 125 | ||

| C-8a: 140 - 145 | ||

| OCH₃: 55 - 60 |

Note: The above values are predicted ranges and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The C-Cl stretching vibration will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-O stretching of the methoxy group will be visible as a strong band around 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the quinoline ring system would be a prominent feature.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C/C=N (Quinoline) | Stretching | 1400 - 1650 |

| C-O (Methoxy) | Stretching | 1050 - 1250 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Out-of-plane bending | 700 - 900 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClNO), HRMS would provide an exact mass measurement that confirms its molecular formula.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, along with fragment ions resulting from the loss of substituents. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of a chlorine radical (•Cl) is another plausible fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore, and its UV-Vis spectrum is expected to show multiple absorption bands corresponding to π→π* transitions. The positions and intensities of these bands are influenced by the chloro and methoxy substituents, which can cause shifts in the absorption maxima (λ_max). The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands.

X-ray Diffraction Crystallography for Precise Solid-State Structural Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity of the atoms and the substitution pattern on the quinoline ring.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for its purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reactions. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized. The retention factor (R_f) of this compound would be characteristic for a given eluent.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, would be suitable for analyzing the purity of this compound and for its purification. The retention time of the compound would be a key parameter for its identification and quantification.

Future Research Directions and Innovative Methodologies

Exploration of Sustainable and Green Synthetic Approaches for Quinoline (B57606) Derivatives

The chemical industry is increasingly shifting towards sustainable and environmentally friendly synthetic methods. nih.gov Traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. nih.gov Green chemistry principles are now being applied to develop cleaner, more efficient routes to these valuable compounds. beilstein-journals.org

Key areas of exploration in the green synthesis of quinoline derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. rsc.org This technology offers a more energy-efficient alternative to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates. nih.gov This technique can often be performed at lower temperatures, further contributing to energy savings.

One-Pot Synthesis: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates minimizes solvent usage, purification steps, and waste generation. nih.gov

Environmentally Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a crucial aspect of sustainable synthesis. ijpsjournal.com

These green approaches are not only environmentally beneficial but also offer economic advantages by reducing reaction times, energy consumption, and waste disposal costs. nih.gov The application of these methods to the synthesis of 7-Chloro-3-methoxyquinoline could lead to more sustainable production of this and related compounds.

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov Advanced computational methods are being integrated into the de novo design and optimization of quinoline derivatives to accelerate the discovery of novel compounds with desired properties.

Computational techniques employed in the design of quinoline derivatives include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It is used to screen virtual libraries of quinoline derivatives and identify potential drug candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel quinoline derivatives. mdpi.com

ADMET Property Modeling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. Computational models can predict these properties early in the design process, reducing the likelihood of late-stage failures. mdpi.com

These in silico techniques allow for the rational design and optimization of quinoline-based compounds, such as this compound, by predicting their binding affinity, selectivity, and pharmacokinetic properties before they are synthesized in the laboratory. mdpi.com

Development of Multi-Target Ligands Based on the Quinoline Scaffold

The traditional "one-target, one-drug" paradigm is being challenged by the complexity of many diseases, such as cancer and neurodegenerative disorders, which often involve multiple biological pathways. nih.gov The development of multi-target ligands, which are single molecules designed to interact with multiple biological targets, is a promising therapeutic strategy. nih.gov The quinoline scaffold is a versatile platform for the design of such multi-target agents. nih.gov

The design of multi-target quinoline-based ligands often involves:

Pharmacophore Hybridization: Combining the key structural features (pharmacophores) of known inhibitors of different targets into a single quinoline-based molecule.

Privileged Scaffold Approach: Utilizing the quinoline core, which is known to interact with a variety of biological targets, as a starting point for the design of multi-target ligands. researchgate.net

By simultaneously modulating multiple targets, these ligands can offer improved efficacy, reduced potential for drug resistance, and a better side-effect profile compared to combination therapies. nih.gov The structural features of this compound could be explored as a foundation for designing novel multi-target ligands for complex diseases.

Novel Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. nih.gov Novel spectroscopic techniques are being developed to enable real-time monitoring of chemical reactions, providing valuable mechanistic insights.

Advanced spectroscopic methods applicable to quinoline synthesis include:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of intermediates and the determination of reaction kinetics. beilstein-journals.org

In-situ FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a reaction mixture, enabling the tracking of reactant consumption and product formation.

Raman Spectroscopy: This technique is complementary to FTIR and can be particularly useful for monitoring reactions in aqueous media.

The application of these real-time monitoring techniques to the synthesis of this compound would allow for a deeper understanding of the reaction mechanism, facilitating optimization of reaction conditions to improve yield and purity.

Application of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery (Theoretical)

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. jddtonline.info These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. researchgate.net

In the context of quinoline drug discovery, AI and ML can be theoretically applied to:

De Novo Molecular Design: Generative AI models can design novel quinoline derivatives with desired properties from scratch. nih.govfrontiersin.org

Prediction of Biological Activity: ML models can be trained to predict the biological activity of quinoline compounds against various targets, enabling the rapid screening of large virtual libraries. mdpi.com